molecular formula C4H9NO2 B1366321 3-Methoxypropanamide CAS No. 15438-67-2

3-Methoxypropanamide

Cat. No.: B1366321
CAS No.: 15438-67-2
M. Wt: 103.12 g/mol
InChI Key: BPXCLLWXDHBFRH-UHFFFAOYSA-N
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Description

3-Methoxypropanamide: is an organic compound with the molecular formula C4H9NO2 . It is a derivative of propanamide where a methoxy group is attached to the third carbon of the propyl chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Scientific Research Applications

3-Methoxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3-Methoxypropanamide indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary targets of 3-Methoxypropanamide are voltage-gated sodium channels, specifically Na(v)1.7, Na(v)1.3, and Na(v)1.8 . These channels play a critical role in the excitability of nociceptors, which are pain-sensing neurons . Na(v)1.7 is highly expressed in nociceptors and plays crucial roles in human pain and hereditary painful neuropathies . Na(v)1.3 is up-regulated in sensory neurons following chronic inflammation and nerve injury . Na(v)1.8 has been implicated in inflammatory and neuropathic pain mechanisms .

Mode of Action

This compound interacts with its targets, the voltage-gated sodium channels, by substantially reducing the currents of all three types (Na(v)1.7, Na(v)1.3, and Na(v)1.8) . Instead, it exhibits substantially slower kinetics, suggesting that this compound interacts with slow-inactivated sodium channels .

Biochemical Pathways

The interaction of this compound with its targets affects the sodium channel pathways, leading to downstream effects. The compound’s interaction with slow-inactivated sodium channels results in a reduction of the currents of Na(v)1.7, Na(v)1.3, and Na(v)1.8 . This interaction and the subsequent reduction in currents can influence the excitability of nociceptors, potentially affecting pain sensation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of currents in voltage-gated sodium channels . This reduction can influence the excitability of nociceptors, potentially affecting pain sensation . The compound’s interaction with slow-inactivated sodium channels suggests that it may be more effective than other compounds at selectively blocking the electrical activity of neurons that are chronically depolarized compared with those at more normal resting potentials .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypropanamide can be synthesized through several methods. One common method involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of 3-methoxypropionyl chloride, which reacts with ammonia or an amine to form this compound. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxypropionitrile. This process involves the use of a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to form 3-methoxypropanoic acid and ammonia.

    Reduction: The compound can be reduced to 3-methoxypropanamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: 3-Methoxypropanoic acid and ammonia.

    Reduction: 3-Methoxypropanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

3-Methoxypropanamide can be compared with other similar compounds such as:

    3-Methoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    3-Methoxypropanamine: Similar structure but with an amine group instead of an amide group.

    3-Methoxypropionitrile: Similar structure but with a nitrile group instead of an amide group.

Uniqueness: : The presence of the methoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCLLWXDHBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413418
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15438-67-2
Record name 3-methoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of (R)-Lacosamide, a derivative of 3-Methoxypropanamide, in treating epilepsy?

A1: (R)-Lacosamide, a derivative of this compound, functions as an antiepileptic drug by preferentially interacting with slow-inactivated voltage-gated sodium channels (VGSCs). [, ] This interaction stabilizes the slow-inactivated state of VGSCs, reducing neuronal hyperexcitability, a hallmark of epilepsy.

Q2: Does (R)-Lacosamide interact with any other proteins besides VGSCs?

A2: Research suggests that (R)-Lacosamide also binds to collapsin response mediator protein 2 (CRMP-2). [] This interaction appears to modulate the effects of (R)-Lacosamide on VGSC slow inactivation, suggesting an additional mechanism of action.

Q3: How does the structure of (R)-Lacosamide compare to other antiepileptic drugs?

A3: Interestingly, a novel class of pyrrolidine-2,5-diones, designed as potential broad-spectrum hybrid anticonvulsants, incorporate structural elements from established antiepileptic drugs like ethosuximide, levetiracetam, and (R)-Lacosamide. [] These hybrid compounds exhibit promising anticonvulsant activity in various animal models.

Q4: Have any degradation products of (R)-Lacosamide been identified?

A4: Yes, stability studies have shown that (R)-Lacosamide undergoes degradation under certain conditions. Two major degradation products have been identified: (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I) and 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). []

Q5: How do the pharmacological properties of (R)-Lacosamide enantiomers differ?

A5: Studies on the stereoisomers of compound 33, a pyrrolidine-2,5-dione hybrid incorporating elements of (R)-Lacosamide, revealed significant differences in anticonvulsant activity. The R(+)-33 enantiomer demonstrated superior efficacy compared to its counterpart in both MES and 6 Hz seizure models. []

Q6: What is the potential of this compound derivatives in pain management?

A6: Research indicates that this compound derivatives, particularly compound 33, display promising antinociceptive properties. [] This compound has shown efficacy in reducing pain responses in various pain models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and notably, oxaliplatin-induced neuropathic pain in mice.

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